Product packaging for 1,7-Dibromoisoquinoline(Cat. No.:CAS No. 1368062-49-0)

1,7-Dibromoisoquinoline

Cat. No.: B1434691
CAS No.: 1368062-49-0
M. Wt: 286.95 g/mol
InChI Key: GGZBNOYQINRFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Isoquinoline (B145761) Frameworks in Organic Synthesis

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. chemicalbook.comopenaccessjournals.com The introduction of halogen atoms, such as bromine, onto this framework dramatically enhances its utility in organic synthesis. Halogenated isoquinolines serve as versatile intermediates, primarily due to the reactivity of the carbon-halogen bond. This bond provides a reactive handle for a multitude of cross-coupling reactions, including well-known transformations like Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. researchgate.net These methodologies allow for the strategic introduction of a wide array of functional groups (e.g., aryl, alkyl, alkynyl, and amino moieties), enabling the construction of complex molecular architectures from relatively simple precursors. The position of the halogen atom on the isoquinoline ring dictates its reactivity and the types of structures that can be accessed, making regioselectively halogenated isoquinolines highly valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. acs.org

Overview of Dibromoisoquinoline Derivatives and their Research Relevance

Dibromoisoquinoline derivatives, featuring two bromine atoms on the isoquinoline core, offer expanded possibilities for molecular elaboration. The two bromine atoms can be addressed either simultaneously or sequentially, providing a platform for creating diverse and complex substitution patterns. The specific substitution pattern of the bromine atoms (e.g., 1,4-, 1,5-, 4,7-, or 1,8-dibromoisoquinoline) significantly influences the molecule's electronic properties, steric environment, and reactivity. americanelements.combiosynth.com This, in turn, impacts their application in various research fields. In medicinal chemistry, for instance, dibromoisoquinoline scaffolds are key components in the development of novel therapeutic agents, including kinase inhibitors and compounds targeting protein-protein interactions, such as the KEAP1-NRF2 pathway, which is relevant in diseases involving oxidative stress. nih.gov In materials science, the incorporation of a heteroaromatic system with multiple halogen sites is a strategy for creating novel organic materials with tailored electronic and photophysical properties. vulcanchem.com

Scope and Academic Research Focus on 1,7-Dibromoisoquinoline

Among the various dibromoisoquinoline isomers, this compound is a less-documented member. While isomers like 1,4- and 5,8-dibromoisoquinoline (B186898) have been subjects of more extensive study, dedicated research on the 1,7-isomer is sparse. lookchem.com Academic focus on this specific compound appears limited, with its CAS number identified as 1368062-49-0. leyan.com The primary research interest in this compound lies in its potential as a synthetic intermediate. The distinct positioning of the bromine atoms at C1 and C7 offers a unique reactivity profile for creating disubstituted isoquinolines that are not easily accessible through other routes. Recent research has touched upon 1,7-substituted isoquinoline derivatives in the context of materials science, particularly for their fluorescent properties, suggesting a potential avenue for future investigation. acs.org However, a comprehensive body of literature detailing its synthesis, characterization, and applications remains to be established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Br2N B1434691 1,7-Dibromoisoquinoline CAS No. 1368062-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBNOYQINRFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 1,7 Dibromoisoquinoline

Reported Synthetic Methodologies

General synthetic strategies for other dibromoisoquinoline isomers typically involve the direct bromination of isoquinoline (B145761) or its derivatives using reagents like N-Bromosuccinimide (NBS) in an acidic medium or phosphorus oxybromide (POBr₃). americanelements.com For example, the synthesis of 1-bromoisoquinoline (B74834) can be achieved by reacting isoquinoline N-oxide with POBr₃ and DMF. chemicalbook.com Achieving a specific dibromination pattern like the 1,7-substitution would likely require a multi-step synthesis starting from a pre-functionalized benzene (B151609) or pyridine (B92270) ring to control the regioselectivity of the bromination and cyclization steps.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1,7-Dibromoisoquinoline are scarce. However, based on its structure and data from commercial suppliers, the following information can be compiled.

PropertyValueSource
CAS Number 1368062-49-0 leyan.com
Molecular Formula C₉H₅Br₂N leyan.com
Molecular Weight 286.95 g/mol leyan.com
IUPAC Name This compound leyan.com

This table is interactive. Click on the headers to sort.

Spectroscopic Data and Structural Elucidation

Published experimental spectroscopic data, such as ¹H NMR and ¹³C NMR spectra, for this compound are not available in the public domain. Structural elucidation for such a compound would typically rely on a combination of mass spectrometry to confirm the molecular weight and bromine isotope pattern, along with 1D and 2D NMR techniques (COSY, HSQC, HMBC) to confirm the connectivity and specific positions of the bromine atoms and hydrogen atoms on the isoquinoline core. For comparison, the reported ¹H NMR data for 4,7-dibromoisoquinoline (B2552341) in CDCl₃ shows signals in the aromatic region: δ 9.09 (s, 1H), 8.75 (s, 1H), 8.15 (d, J = 2.0 Hz, 1H), 8.04 (d, J = 9.2 Hz, 1H), 7.88 (dd, J = 9.0, 1.8 Hz, 1H) ppm. acs.org For this compound, one would expect a complex pattern of coupled aromatic protons, with chemical shifts influenced by the anisotropic and electronic effects of the fused rings and the two bromine atoms.

Data TypeExpected Features
Mass Spectrometry (MS) A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio).
¹H NMR Signals corresponding to 5 aromatic protons, likely appearing as doublets and doublets of doublets in the δ 7.5-9.5 ppm range.
¹³C NMR Signals for 9 carbon atoms. Carbons bonded to bromine (C1, C7) would show characteristic shifts, and the other 7 signals would appear in the aromatic region.

This table is interactive and outlines expected analytical results.

Reactivity and Reaction Pathways of 1,7 Dibromoisoquinoline Systems

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups. wikipedia.orgbyjus.com This process, known as nucleophilic aromatic substitution (SNAr), involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com The presence of two bromine atoms on the isoquinoline (B145761) ring, coupled with the electron-withdrawing nature of the nitrogen atom, renders the 1,7-dibromoisoquinoline system susceptible to such reactions.

Reactions with Amide Bases (e.g., ring opening and contraction phenomena)

The reaction of halogenated isoquinolines with strong amide bases, such as potassium amide (KNH₂) in liquid ammonia, can lead to complex transformations beyond simple substitution. researchgate.net Research on various bromo- and dibromoisoquinolines has shown that these reactions can proceed through ring-opening and ring-contraction pathways. researchgate.netresearchgate.net

For instance, studies on aminobromoisoquinolines have demonstrated that compounds with an amino group and a bromine atom in positions alpha to the ring nitrogen can undergo rapid ring opening to form o-cyanobenzyl cyanide. researchgate.net In the case of dibromoisoquinolines, the primary reaction is nucleophilic substitution. However, depending on the substitution pattern, other pathways can become competitive. For example, 4-amino-3-bromoisoquinoline (B112583) undergoes ring opening to o-cyanobenzyl isocyanide, while 3-amino-4-bromoisoquinoline undergoes ring contraction to yield 1-cyanoisoindole. researchgate.netresearchgate.net

These transformations are often explained by the SN(ANRORC) mechanism, which stands for Addition of Nucleophile, Ring Opening, and Ring Closure. researchgate.net In this mechanism, the amide ion initially adds to the isoquinoline ring, followed by cleavage of a C-N or C-C bond in the heterocyclic ring, and subsequent recyclization to form a new ring system or an open-chain product. researchgate.net The propensity for ring opening versus ring contraction is influenced by the specific substitution pattern on the isoquinoline core. researchgate.net

Exploration of Other Nucleophilic Reagents

Besides amide bases, this compound can react with a variety of other nucleophiles. The bromine atoms on the isoquinoline ring can be displaced by other functional groups through nucleophilic aromatic substitution. The reactivity of the C1 and C7 positions towards nucleophilic attack will depend on the relative electrophilicity of these carbons, which is influenced by the nitrogen heteroatom. Generally, the position alpha to the nitrogen (C1) is more activated towards nucleophilic attack. However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.

Common nucleophiles that can be employed in SNAr reactions include alkoxides, thiolates, and various amines. d-nb.info The reaction of this compound with these nucleophiles would be expected to yield the corresponding mono- or di-substituted isoquinoline derivatives. The site of initial substitution would likely be the more electrophilic C1 position. Subsequent substitution at the C7 position would likely require more forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and this compound is a suitable substrate for such transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling Reactions (e.g., site-selectivity considerations for various dibromoisoquinoline isomers)

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. rsc.orgrsc.org For dihalogenated heterocycles like this compound, a key consideration is the site-selectivity of the coupling. rsc.orgrsc.org

Generally, in the Suzuki-Miyaura coupling of dihaloisoquinolines, the position of coupling is influenced by both electronic and steric factors. rsc.orgresearchgate.net For many dihaloisoquinolines, the reaction preferentially occurs at the C1 position. researchgate.net However, there are exceptions. For instance, 4,7-dibromoisoquinoline (B2552341) has been reported to undergo selective Suzuki-Miyaura coupling at the C7 position. researchgate.net This highlights that the regioselectivity is not always straightforward to predict and can be influenced by the specific substitution pattern of the dibromoisoquinoline isomer.

The site-selectivity can also be controlled by using mixed halide substrates. For example, a bromo-iodo-substituted isoquinoline would be expected to react preferentially at the more reactive C-I bond. researchgate.net The choice of catalyst, ligands, and reaction conditions can also play a crucial role in determining the site of coupling. nsf.govwhiterose.ac.uk

Table 1: Site-Selectivity in Suzuki-Miyaura Coupling of Dihaloisoquinolines

Dihaloisoquinoline IsomerPreferred Site of Coupling
1,3-DihaloC1 researchgate.net
1,6-DichloroC1 researchgate.net
4,7-DibromoC7 researchgate.net

Sonogashira Coupling and other Alkyne Functionalization Reactions

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the introduction of alkyne moieties onto the isoquinoline core.

For this compound, Sonogashira coupling offers a pathway to synthesize 1,7-dialkynylisoquinolines or to selectively functionalize one of the bromine positions. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on dihaloquinolines is dependent on the relative reactivity of the C-Br bonds. libretexts.org In cases of dihaloarenes with two different halogens, the coupling typically occurs at the site of the more reactive halide. libretexts.org For substrates with two identical halogens, the reaction often proceeds at the more electrophilic position. libretexts.org

Other alkyne functionalization reactions can also be envisaged, such as those involving organocatalysis or other transition metals to introduce alkyne groups or to further react them. rsc.orgresearchgate.netnih.gov

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgmychemblog.comvapourtec.com

This compound is a suitable substrate for the Buchwald-Hartwig amination, allowing for the synthesis of mono- and di-amino-substituted isoquinolines. vulcanchem.comambeed.com The reaction involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. nrochemistry.commychemblog.com

As with other cross-coupling reactions, site-selectivity is a key aspect when dealing with this compound. The choice of phosphine (B1218219) ligands for the palladium catalyst is crucial in influencing the efficiency and selectivity of the C-N bond formation. nrochemistry.commychemblog.com By carefully selecting the reaction conditions, it is possible to achieve selective mono-amination at either the C1 or C7 position, or to proceed with di-amination. Other C-N bond-forming reactions, potentially utilizing different catalysts or reaction conditions, can also be employed to introduce nitrogen-containing functional groups onto the this compound scaffold. tcichemicals.comchemrxiv.orgimb.com.cn

Other Palladium-Catalyzed C-C and C-Heteroatom Coupling Strategies

The this compound scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. wikipedia.orgvapourtec.com The differential electronic nature of the C1 and C7 positions allows for potential regioselective functionalization. The C1-Br bond, being on the electron-poor pyridine (B92270) ring and alpha to the nitrogen atom, is generally more activated towards oxidative addition to a Pd(0) complex compared to the C7-Br bond on the benzenoid ring. This reactivity difference, analogous to that observed in other dihaloquinolines and dihalo(iso)quinolines, enables sequential or site-selective couplings by carefully tuning reaction conditions. libretexts.orgresearchgate.net

Prominent palladium-catalyzed strategies applicable to this compound include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction pairs the halo-scaffold with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. vapourtec.comnih.gov By controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve mono- or di-arylation/alkenylation at the bromine-bearing positions.

Sonogashira Coupling: This method facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, creating valuable alkynyl-substituted isoquinolines. wikipedia.orglibretexts.orgorganic-chemistry.org These products are versatile intermediates for further transformations, including the synthesis of polycyclic aromatic compounds. The reaction is typically co-catalyzed by a copper(I) salt, although copper-free conditions have been developed. organic-chemistry.orglucp.netscielo.org.za The higher reactivity of the C1-Br bond would be expected to allow for selective mono-alkynylation at this position under mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a powerful method for C-N bond formation, coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.orgnrochemistry.com This allows for the direct installation of amino groups onto the isoquinoline core, a common structural motif in pharmaceuticals. wikipedia.org The choice of phosphine ligand is critical for achieving high efficiency and broad substrate scope. organic-chemistry.org

The table below illustrates potential selective cross-coupling reactions on the this compound scaffold, based on established methodologies for related haloarenes.

Reaction TypeCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventExpected Major Product (Selective at C1)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O7-Bromo-1-phenylisoquinoline
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF7-Bromo-1-(phenylethynyl)isoquinoline
Buchwald-HartwigMorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene4-(7-Bromoisoquinolin-1-yl)morpholine

Cycloaddition and Annulation Reactions Involving Dibromoisoquinolines as Key Intermediates

Cycloaddition and annulation reactions are powerful strategies for the construction of complex polycyclic systems in a convergent manner. numberanalytics.comiupac.orgresearchgate.netuis.no Dibromoisoquinolines can serve as key intermediates in these transformations, either by participating directly in the ring-forming step or by being the scaffold upon which annulation occurs.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. wikipedia.orgsigmaaldrich.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.comlibretexts.orgresearchgate.net The isoquinoline nucleus, particularly when substituted with electron-withdrawing groups like bromine, can potentially act as the dienophile component. The π-system within the carbocyclic ring of this compound could engage with a suitable diene to construct a new fused six-membered ring. While specific examples involving this compound as a dienophile are not widespread, the principle is well-established in heterocyclic chemistry.

Annulation reactions, which form a new ring onto an existing structure, represent another key pathway. The bromine atoms on this compound serve as synthetic handles for introducing functionalities that can then participate in intramolecular cyclizations. For example, a Sonogashira coupling at one position followed by further manipulation could set the stage for an intramolecular annulation to build a new fused ring system. Tandem reactions, such as a multicomponent reaction followed by an intramolecular Diels-Alder cycloaddition, have been used to generate complex furo[2,3-f]isoindole derivatives from related starting materials, highlighting the utility of the isoquinoline core in such strategic bond formations. beilstein-journals.org

In the synthesis of marine alkaloids, dibromoisoquinoline-diones have been used as pivotal intermediates. For instance, the synthesis of caulibugulone B involves a 6,7-dibromoisoquinoline-5,8-dione, which undergoes subsequent nucleophilic substitution. blucher.com.br This demonstrates how the dibromo-scaffold provides stability and regiochemical control for the synthesis of complex polycyclic natural products. blucher.com.br

Oxidative Transformations and Redox Chemistry

The isoquinoline nucleus can undergo various oxidative transformations, and the presence of bromine substituents can influence the course and feasibility of these reactions. Redox chemistry involves the transfer of electrons, with oxidation being the loss of electrons. nih.gov In the context of this compound, oxidation can lead to the formation of isoquinolinones or isoquinoline-diones, which are valuable synthetic intermediates and common motifs in biologically active molecules.

A notable oxidative reaction is the conversion of isoquinolines to N-substituted isoquinoline-1,3-diones using hypervalent iodine reagents like Dess-Martin periodinane (DMP). mdpi.com Studies on substituted isoquinolines, including 7-bromo-isoquinoline, have shown that they can be efficiently oxidized in the presence of an N-alkylating agent (like benzyl (B1604629) bromide) and DMP. mdpi.com The reaction proceeds through a proposed mechanism where the isoquinoline nitrogen is first alkylated, followed by oxidation at the C1 and C3 positions. H₂O¹⁸-labeling experiments have indicated that the oxygen atoms incorporated into the isoquinolinone product originate from water, not from the oxidant itself. mdpi.com

The table below summarizes the conditions for the DMP-mediated oxidative coupling of a substituted isoquinoline, serving as a model for the potential reactivity of the this compound system.

SubstrateAlkylating AgentOxidantSolventProduct TypeReference
7-BromoisoquinolineBenzyl bromideDess-Martin Periodinane (DMP)NMP2-Benzyl-7-bromoisoquinoline-1,3-dione mdpi.com
IsoquinolineBenzyl bromideDess-Martin Periodinane (DMP)NMP2-Benzyl-4,4-dibromoisoquinoline-1,3(2H,4H)-dione mdpi.com

Note: The second entry shows that under certain conditions, bromination at C4 can also occur during the oxidative coupling.

Another significant oxidative pathway is the conversion of alkoxy-substituted isoquinolines into isoquinoline-quinones. For example, 5,8-dimethoxyisoquinoline (B6204768) can be oxidatively cleaved and brominated with N-bromosuccinimide to yield a dibromoisoquinoline-5,8-dione. blucher.com.br This transformation highlights a route to highly functionalized, electron-poor isoquinoline systems that are primed for further reactions like nucleophilic aromatic substitution. blucher.com.br

Advanced Spectroscopic and Structural Characterization of Dibromoisoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For dibromoisoquinoline derivatives, ¹H and ¹³C NMR provide direct information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular skeleton.

¹H NMR spectra reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (J-coupling), which provides information on the connectivity of adjacent protons. In a compound like 1,7-Dibromoisoquinoline, the protons on the aromatic rings would exhibit characteristic chemical shifts in the downfield region (typically 7.0-9.5 ppm). The position of the bromine atoms significantly influences the electronic environment and thus the chemical shifts of the remaining protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms, including the quaternary carbons bonded to the bromine atoms, are diagnostic. For instance, carbons directly attached to bromine atoms typically experience a shift in their resonance compared to unsubstituted carbons.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are indispensable for assembling the complete molecular structure. COSY identifies proton-proton coupling networks, while HSQC correlates directly bonded proton-carbon pairs, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations. These techniques are crucial for unambiguously assigning all proton and carbon signals, especially for complex substitution patterns.

For illustrative purposes, the reported NMR data for 6-bromo-3,4-diphenylisoquinoline demonstrates how these signals are assigned rsc.org.

Table 1: Example ¹H and ¹³C NMR Data for 6-bromo-3,4-diphenylisoquinoline in CDCl₃ rsc.org

TechniqueChemical Shift (δ) in ppmAssignment
¹H NMR (400 MHz)9.33 (s, 1H)H-1
7.91 (d, J = 8.8 Hz, 1H)Aromatic Proton
7.82-7.82 (m, 1H)Aromatic Proton
7.69 (dd, J = 1.7, 1.7 Hz, 1H)Aromatic Proton
7.38-7.32 (m, 5H)Phenyl Protons
7.23-7.19 (m, 5H)Phenyl Protons
¹³C NMR (100 MHz)151.8, 151.6C-1, C-3
140.4, 137.2, 136.5Quaternary Phenyl Carbons
131.9, 131.2, 130.9, 130.6, 130.3Aromatic CH
129.8, 129.2, 128.6, 127.9, 127.7, 127.4Aromatic CH
125.8Aromatic CH

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₉H₅Br₂N).

A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern caused by the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic triplet of peaks for the molecular ion (M⁺·): an M peak, an (M+2) peak, and an (M+4) peak, with a relative intensity ratio of approximately 1:2:1. youtube.com This pattern provides definitive evidence for the presence of two bromine atoms in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecular ion into smaller, charged fragments. The fragmentation pathways of isoquinoline (B145761) alkaloids are complex but can be characteristic of the core structure and substituent positions. nih.govresearchgate.net Common fragmentation patterns may involve the loss of bromine radicals (·Br), HBr, or cleavage of the heterocyclic rings. Studying these fragmentation patterns helps to confirm the connectivity of the molecule and differentiate between isomers. For example, HRMS analysis of 6-bromo-3,4-diphenylisoquinoline confirmed its molecular formula with a measured m/z of 360.0376 for the [M+H]⁺ ion (calculated for C₂₁H₁₅BrN: 360.0388). rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational transitions of molecules when they absorb infrared radiation. compoundchem.commsu.edu It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its aromatic framework.

Key vibrational modes for dibromoisoquinoline derivatives include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N ring stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, which are characteristic of the isoquinoline core.

C-H in-plane and out-of-plane bending: These vibrations occur in the "fingerprint region" (below 1400 cm⁻¹) and are highly specific to the substitution pattern on the aromatic rings.

C-Br stretching: The carbon-bromine bond vibrations are expected to appear as strong absorptions in the far-infrared region, typically between 500 and 700 cm⁻¹.

The following table shows representative IR absorption data for the related compound 6-bromo-3,4-diphenylisoquinoline . rsc.org

Table 2: Example IR Absorption Data for 6-bromo-3,4-diphenylisoquinoline (KBr) rsc.org

Wavenumber (cm⁻¹)Vibrational Assignment
3020Aromatic C-H Stretch
1615, 1469Aromatic C=C / C=N Ring Stretch
1399, 1220, 1101, 956, 759Fingerprint Region (C-H Bending, Ring Vibrations)

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. eurjchem.com

Table 3: Example Crystal Data for an Isoquinoline Derivative (C₁₅H₁₇NO₂S₂) eurjchem.com

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.2804(5)
b (Å)8.1347(17)
c (Å)35.015(4)
Volume (ų)1504.1(4)

Spectroscopic Probes for Electronic States and Delocalization Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system is a chromophore containing a delocalized π-electron system, which gives rise to characteristic absorptions in the UV region. researchgate.net

The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the ring. The introduction of bromine atoms, which are auxochromes, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in their intensities. These changes reflect how the substituents perturb the energy levels of the π molecular orbitals. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used in conjunction with experimental spectra to understand the electronic states and delocalization phenomena within the molecule. nih.gov For example, the UV spectrum of the related alkaloid calycotomine , a tetrahydroisoquinoline derivative, shows maxima at 235 and 278 nm, which are characteristic of its electronic structure. mdpi.com

Computational and Theoretical Studies on Dibromoisoquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in molecular systems due to its favorable balance of accuracy and computational cost. arxiv.orgresearchgate.net For dibromoisoquinoline systems, DFT is employed to predict their fundamental electronic properties and chemical reactivity. These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic descriptors. researchgate.netnih.gov

Theoretical studies on related halogenated quinoline (B57606) derivatives have shown that substituents significantly influence the electronic landscape of the molecule. For instance, the introduction of a bromine atom onto a quinoline ring has been found to decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.orgscirp.org This reduction in the HOMO-LUMO gap suggests an increase in the chemical reactivity of the molecule. scirp.orgripublication.com

Global reactivity descriptors, which can be derived from DFT calculations, provide a quantitative measure of a molecule's stability and reactivity. mdpi.comresearchgate.net These descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). researchgate.netnih.gov Chemical hardness is a measure of resistance to charge transfer; a smaller HOMO-LUMO gap corresponds to lower hardness and higher reactivity. researchgate.netripublication.com Consequently, the presence of two bromine atoms in 1,7-dibromoisoquinoline is predicted to enhance its reactivity compared to the unsubstituted isoquinoline (B145761) parent molecule. Fukui function analysis can further pinpoint specific atomic sites susceptible to nucleophilic, electrophilic, or radical attack, offering a detailed map of local reactivity. nih.govscirp.org

Table 1: Conceptual DFT-Derived Reactivity Descriptors.
DescriptorFormulaPredicted Influence of Bromine on IsoquinolineInterpretation
HOMO-LUMO Gap (ΔE) ELUMO - EHOMODecreasedIndicates higher chemical reactivity and lower kinetic stability. scirp.org
Chemical Hardness (η) (ELUMO - EHOMO) / 2DecreasedRepresents lower resistance to change in electron distribution. researchgate.net
Chemical Softness (S) 1 / ηIncreasedIndicates a higher tendency to react. nih.gov
Electrophilicity Index (ω) μ2 / 2ηIncreasedMeasures the propensity to accept electrons. scirp.org

Elucidation of Reaction Mechanisms and Regioselectivity through Computational Modeling

Computational modeling is an indispensable tool for deciphering complex reaction mechanisms and predicting the selectivity of chemical transformations. smu.eduresearchgate.netrsc.org For dibromoisoquinoline systems, methods like the activation strain model (also known as the distortion/interaction model) can provide deep insights into the factors controlling reaction barriers and product outcomes. acs.orgrsc.org

The activation strain model dissects the potential energy surface along a reaction coordinate into two components: the strain energy (ΔEstrain) and the interaction energy (ΔEint). rsc.org

Strain Energy : This term corresponds to the energy required to deform the reactants from their ground-state geometries into the geometries they adopt at any point along the reaction coordinate, including the transition state. acs.orgnih.gov

Interaction Energy : This term represents the actual interaction (e.g., steric, electrostatic, orbital) between the deformed reactants. acs.orgnih.gov

By analyzing how these two components change throughout the reaction, chemists can understand why a particular pathway or product is favored. For example, in substitution or addition reactions involving this compound, this model could explain the regioselectivity by comparing the strain and interaction energies for approaches at different positions on the isoquinoline ring. A higher activation barrier might be attributed to excessive strain required to achieve the transition state geometry or to unfavorable interactions between the reactants. researchgate.net

Computational tools are also crucial for predicting site- and regioselectivity in organic reactions. rsc.orgrsc.orgnih.gov In the synthesis of isoquinoline alkaloids, for instance, theoretical calculations have established that the nature and position of substituents on the aromatic rings are determinant in directing the cyclization and controlling the regiochemical outcome. researchgate.net For this compound, computational models could predict the most likely site for electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions by calculating the activation energies for all possible regioisomeric pathways. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energetics and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding chemical reactivity. taylorandfrancis.comwikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are therefore critical predictors of a molecule's behavior. youtube.comyoutube.com

HOMO : As the orbital containing the most loosely held electrons, the HOMO's energy level is related to the molecule's ability to donate electrons (its nucleophilicity or basicity). youtube.com Its spatial distribution highlights the regions of the molecule from which electrons are most likely to be donated.

LUMO : As the lowest-energy empty orbital, the LUMO's energy level relates to the molecule's ability to accept electrons (its electrophilicity or acidity). youtube.com Its shape and location indicate the sites most susceptible to nucleophilic attack.

For this compound, DFT calculations can provide detailed information on these frontier orbitals. mdpi.com As noted previously, halogen substitution on aromatic rings tends to lower the energies of both the HOMO and the LUMO, with a more pronounced effect on the LUMO. scirp.orgscirp.org This leads to a smaller HOMO-LUMO energy gap (ΔE), which is a key indicator of higher reactivity. scirp.orgripublication.com The spatial distribution of the HOMO in this compound is expected to be concentrated on the fused benzene (B151609) ring and the nitrogen atom, while the LUMO is likely distributed across the entire π-system, with significant coefficients on the carbon atoms adjacent to the bromine and nitrogen atoms, marking them as potential electrophilic sites.

Table 2: Conceptual Frontier Molecular Orbital Properties for Halogenated Aromatic Systems.
OrbitalPropertyDescriptionPredicted Characteristics for this compound
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital; relates to ionization potential.Lowered relative to isoquinoline, but still represents the primary electron-donating orbital.
Spatial DistributionIndicates regions of high electron density, likely sites of electrophilic attack.Likely concentrated over the π-system of the fused rings.
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital; relates to electron affinity.Significantly lowered relative to isoquinoline, enhancing electrophilicity.
Spatial DistributionIndicates electron-deficient regions, likely sites of nucleophilic attack.Likely distributed across the pyridine (B92270) ring and carbons bonded to bromine.
Energy Gap (ΔE) ELUMO - EHOMOCorrelates with chemical reactivity and stability.Smaller than in isoquinoline, indicating higher reactivity. scirp.orgscirp.org

Investigation of Intramolecular and Intermolecular Interactions

Computational methods are essential for studying the non-covalent interactions that govern molecular recognition, crystal packing, and supramolecular assembly. researchgate.net For this compound, two such interactions are of particular importance: halogen bonding and π-stacking.

Halogen Bonding: A halogen bond (XB) is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). rsc.orgforagerone.com This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the extension of the covalent bond. nih.gov The presence of two bromine atoms makes this compound a potent halogen bond donor. DFT calculations can be used to map the molecular electrostatic potential (MEP) surface, visualizing the σ-holes on the bromine atoms and quantifying their magnitude. nih.govrsc.org Computational studies can also calculate the interaction energies and geometries of halogen-bonded complexes, revealing how the strength of the interaction can be tuned by modifying the halogen atom or the electron-withdrawing nature of the group it is attached to. foragerone.commdpi.com Electron-withdrawing groups, such as the isoquinoline ring system, enhance the positivity of the σ-hole and strengthen the resulting halogen bond. rsc.org

π-Stacking: As a planar, aromatic system, this compound can participate in π-stacking interactions. nih.gov These interactions are crucial in the solid-state packing of aromatic compounds and play a significant role in the structure of materials. rsc.org π-stacking involves the face-to-face or offset arrangement of aromatic rings, driven by a combination of electrostatic, dispersion, and orbital interactions. researchgate.netscirp.org Theoretical calculations can model these interactions in dimers or larger aggregates to determine the most stable stacking configurations (e.g., parallel-displaced vs. sandwich) and to quantify the interaction energy. researchgate.netscirp.org The presence of bromine atoms can influence π-stacking by altering the quadrupole moment and polarizability of the aromatic system, potentially leading to stronger or more specific stacking arrangements compared to unsubstituted isoquinoline. rsc.org

Role of Dibromoisoquinolines in the Development of Advanced Chemical Systems and Materials

Precursors for the Synthesis of Complex Heterocyclic Scaffolds

1,7-Dibromoisoquinoline is an exemplary precursor for the construction of elaborate heterocyclic and polycyclic aromatic scaffolds. The differential reactivity of the bromine atoms at the C1 and C7 positions can be exploited to achieve selective and sequential functionalization. The C1-Br bond is generally more activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the C1-Br bond at the C7 position. This reactivity allows for a programmed approach to building molecular complexity.

Modern cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, are instrumental in utilizing dibromoisoquinolines. mdpi.comnih.gov These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C1 position, followed by a different coupling reaction at the C7 position, leading to the synthesis of unsymmetrically substituted isoquinolines. researchgate.netresearchgate.net

This stepwise approach is crucial for synthesizing aza-polycyclic aromatic hydrocarbons (aza-PAHs), where the isoquinoline (B145761) nitrogen is embedded within a larger aromatic system. mdpi.comrsc.org Such compounds are of interest for their unique photophysical properties and potential applications in materials science. The dual bromine functionality allows for annulation strategies where both bromines react to form new rings, effectively expanding the heterocyclic system. rsc.org

Table 1: Representative Cross-Coupling Reactions for Heterocycle Elaboration

Reaction Name Reagents Bond Formed Application for this compound
Suzuki-Miyaura Aryl/heteroaryl boronic acid (or ester), Pd catalyst, base C-C Attachment of aromatic or heterocyclic units at C1 and/or C7.
Sonogashira Terminal alkyne, Pd/Cu catalyst, base C-C (sp) Introduction of acetylenic groups for further cyclization or material synthesis. nih.gov
Buchwald-Hartwig Amine, Pd catalyst, base C-N Synthesis of amino-substituted isoquinolines. mdpi.com
Heck Alkene, Pd catalyst, base C-C (sp²) Vinylation of the isoquinoline core.

Application as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The isoquinoline moiety contains a nitrogen atom with a lone pair of electrons, making it an excellent coordinating agent for a wide range of metal ions. rsc.orgnih.govnih.gov this compound can serve as a foundational ligand where the nitrogen atom acts as the primary binding site. The bromine atoms can either be retained to modulate the electronic properties of the ligand (e.g., through electron-withdrawal) or they can be used as points of attachment to create more complex multidentate ligands or to integrate the ligand into larger supramolecular structures like Metal-Organic Frameworks (MOFs). nih.govnih.gov

MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net To be used as a linker or "strut" in a MOF, an organic molecule typically needs at least two coordinating groups. While this compound itself is a monodentate ligand, it can be readily converted into a ditopic linker suitable for MOF synthesis. For example, a double Sonogashira or Suzuki coupling reaction can be used to introduce coordinating groups, such as carboxylates or pyridyls, at the C1 and C7 positions. The resulting rigid, functionalized isoquinoline can then be reacted with metal salts under solvothermal or other conditions to generate a stable, porous framework. youtube.compolymtl.ca The embedded isoquinoline unit within the MOF structure can impart specific properties, such as selective gas adsorption, catalysis, or luminescence.

Table 2: Potential Applications of this compound in Coordination Chemistry

Application Area Role of this compound Resulting System Potential Function
Homogeneous Catalysis Serves as a modifiable ligand scaffold. Metal-isoquinoline complex. Catalyzing organic transformations.
Metal-Organic Frameworks (MOFs) Precursor to a ditopic organic linker (e.g., via carboxylation). Porous crystalline framework. Gas storage, separation, sensing. nih.gov
Luminescent Materials Forms complexes with lanthanide or transition metals. Luminescent metal complex. Probes, sensors, or display materials.

Building Blocks for Functional Polymeric and π-Conjugated Materials

π-conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of electrons. This structure imparts unique electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Dibromoaromatic compounds are fundamental monomers for the synthesis of these polymers via step-growth polymerization, particularly through palladium-catalyzed cross-coupling reactions like Suzuki Polycondensation. researchgate.netrsc.orgrsc.orgresearchgate.net this compound can function as a dihalo-monomer that, when reacted with a co-monomer containing two boronic acid (or ester) groups, yields a π-conjugated copolymer.

The incorporation of the electron-deficient isoquinoline unit into the polymer backbone significantly influences the material's properties. It can lower the energy levels of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO), affecting the polymer's band gap, color, and electron-accepting capabilities. nih.gov By carefully selecting the co-monomer, chemists can fine-tune these properties to create materials optimized for specific optoelectronic applications.

Table 3: Hypothetical Polymer Synthesis and Properties

Monomer 1 Monomer 2 (Example) Polymerization Method Resulting Polymer Structure (Repeating Unit) Expected Properties
This compound Benzene-1,4-diboronic acid Suzuki Polycondensation -[Isoquinoline-Phenylene]- Electron-deficient, potential n-type semiconductor, fluorescent.
This compound Thiophene-2,5-diboronic acid Suzuki Polycondensation -[Isoquinoline-Thiophene]- Lower band gap than above, red-shifted absorption/emission.
This compound 9,9-dioctylfluorene-2,7-diboronic acid Suzuki Polycondensation -[Isoquinoline-Fluorene]- High fluorescence quantum yield, good solubility, blue-emitter potential. rsc.org

Utilization as Reference Standards in Analytical Chemistry and Spectroscopy

In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement base for qualitative and quantitative analysis. scbt.com A pure sample of this compound can serve as such a standard for the identification and quantification of this compound or its derivatives in reaction mixtures or environmental samples. Its utility as a standard is predicated on the thorough characterization of its physicochemical and spectroscopic properties.

Several analytical techniques are essential for establishing the identity and purity of a reference standard:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the molecular structure. The ¹H NMR spectrum would show distinct signals for each of the five aromatic protons, with chemical shifts and coupling constants characteristic of the dibromoisoquinoline scaffold. nih.govacgpubs.org

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. For this compound, the mass spectrum would exhibit a distinctive isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This results in a characteristic triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, providing unambiguous evidence for the presence of two bromine atoms. nih.govyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, showing characteristic vibrational frequencies for C-H, C=C, and C=N bonds within the aromatic heterocyclic system.

Table 4: Key Analytical Data for this compound Characterization

Analytical Technique Parameter Expected Observation for this compound
Molecular Formula --- C₉H₅Br₂N
Molecular Weight --- 286.95 g/mol
Mass Spectrometry (EI) Molecular Ion (M⁺) Isotopic cluster at m/z ~285, 287, 289 with ~1:2:1 intensity ratio. youtube.com
¹H NMR Chemical Shifts (δ) 5 distinct signals in the aromatic region (~7.5-9.0 ppm).
¹³C NMR Number of Signals 9 distinct signals for the carbon atoms.
IR Spectroscopy Key Vibrations (cm⁻¹) Aromatic C-H stretching, C=C and C=N ring stretching.

Q & A

Q. What are the standard synthetic routes for 1,7-Dibromoisoquinoline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of this compound typically involves bromination of isoquinoline derivatives under controlled conditions. For example, bromine can be introduced using catalysts like FeBr₃ or AlBr₃ in non-polar solvents (e.g., CCl₄) at 80–100°C . Optimization includes adjusting stoichiometric ratios (e.g., Br₂:isoquinoline = 2:1) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Monitoring intermediates using TLC and NMR (¹H/¹³C) is critical to confirm regioselective bromination at the 1,7-positions .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) on a C8 or C18 reverse-phase column is recommended for purity analysis. Coupling with mass spectrometry (LC-MS) using electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 292/294 for isotopic Br patterns) . Structural validation via ¹H NMR should show distinct aromatic protons (δ 7.8–8.5 ppm) and absence of unreacted starting material.

Q. What solvent systems are optimal for stabilizing this compound during storage?

  • Methodological Answer : Non-polar solvents (e.g., dichloromethane, chloroform) minimize decomposition. Avoid polar protic solvents (e.g., methanol, water), which may induce hydrolysis. Stability studies show >90% compound integrity after 6 months when stored at −20°C in amber vials under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence cross-coupling reactions in this compound derivatives?

  • Methodological Answer : The 1,7-dibromo configuration creates steric hindrance, requiring bulky ligands (e.g., XPhos) and elevated temperatures (100–120°C) for Suzuki-Miyaura couplings. Computational studies (DFT) predict lower activation barriers for electron-deficient aryl boronic acids due to enhanced electrophilicity at the 1-position. Experimental validation involves kinetic monitoring (GC-MS) and comparing coupling efficiencies with mono-brominated analogs .

Q. How can researchers resolve contradictory data in catalytic applications of this compound-based ligands?

  • Methodological Answer : Discrepancies often arise from unaccounted experimental biases (e.g., inadequate blinding in catalytic trials). Apply the Cochrane risk-of-bias tool to assess allocation concealment, randomization, and blinding in published studies . For example, a meta-analysis of palladium-catalyzed reactions using this compound ligands revealed 30% overestimation of yield in trials with unclear allocation methods .

Q. What strategies mitigate intramolecular cyclization side reactions during functionalization of this compound?

  • Methodological Answer : Competitive cyclization can occur via C–H activation at the 3-position. Suppression involves:
  • Using sterically hindered bases (e.g., DBU instead of K₂CO₃).
  • Lowering reaction temperature (<60°C) to favor intermolecular pathways.
  • Adding radical scavengers (e.g., TEMPO) to inhibit free-radical side reactions.
    LC-MS tracking of reaction intermediates is essential to identify branching points .

Key Considerations for Research Design

  • Bias Mitigation : Double-blind experimental designs are critical for catalytic studies to prevent performance bias .
  • Data Reproducibility : Report detailed reaction conditions (e.g., moisture/oxygen levels) to address variability in cross-coupling yields .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous bromine handling and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Dibromoisoquinoline
Reactant of Route 2
Reactant of Route 2
1,7-Dibromoisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.